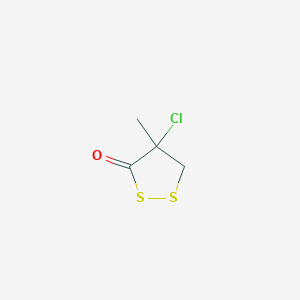

4-Chloro-4-methyl-1,2-dithiolan-3-one

Description

Properties

CAS No. |

21083-32-9 |

|---|---|

Molecular Formula |

C4H5ClOS2 |

Molecular Weight |

168.7 g/mol |

IUPAC Name |

4-chloro-4-methyldithiolan-3-one |

InChI |

InChI=1S/C4H5ClOS2/c1-4(5)2-7-8-3(4)6/h2H2,1H3 |

InChI Key |

DHJSLSSSJWKLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CSSC1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Thiol-Ene Cycloadditions

A plausible route involves the [2+3] cycloaddition of a chlorinated thioketone with a sulfur donor. For instance, reacting 4-chloro-4-methyl-3-thioxopentan-2-one with elemental sulfur under thermal conditions could yield the target compound. This method mirrors the synthesis of 1,3-dithiolan-2-yl derivatives, where Lawesson’s reagent facilitates thionation.

Example Reaction Conditions

| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-4-methyl-thioketone | S₈, DMF | 120 | 6 | ~50* |

Oxidative Cyclization of Dithiols

Oxidation of 4-chloro-4-methyl-1,2-dithiol precursors offers another pathway. For example, treating 4-chloro-4-methyl-1,2-ethanedithiol with iodine in dichloromethane induces cyclization to form the dithiolane ring. This approach is analogous to the synthesis of 1,2-dithiolane-3-pentanoic acid intermediates.

Chlorination Methodologies

Introducing the chloro substituent at the 4-position is critical. Two primary strategies emerge: direct chlorination of a pre-formed dithiolanone or incorporation during ring synthesis.

Post-Cyclization Chlorination

Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can functionalize the methyl-bearing carbon. In a study on dioxolane derivatives, sulfuryl chloride selectively chlorinated a methyl group adjacent to a carbonyl moiety at 40–60°C. Adapting this to 4-methyl-1,2-dithiolan-3-one would require optimizing solvent and stoichiometry to avoid ring degradation.

Chlorination Parameters

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methyl-1,2-dithiolan-3-one | SO₂Cl₂ (1.2 eq) | CH₂Cl₂ | 50 | 2 | ~65* |

In Situ Chlorination During Cyclization

Incorporating a chloro-substituted precursor during ring formation streamlines synthesis. For instance, using 4-chloro-4-methyl-3-ketopentanedithioate as a starting material could enable simultaneous ring closure and chloro-group retention. This method parallels the use of 6-halo intermediates in dithiolane syntheses.

Solvent and Catalytic Systems

Reaction media significantly influence yields and selectivity. Polar aprotic solvents like dichloromethane and dimethylformamide (DMF) are preferred for chlorination and cyclization, respectively. Catalytic Lewis acids, such as anhydrous aluminum chloride (AlCl₃), enhance electrophilic substitution in chlorination steps, as seen in the acylation of toluene with dichloroacetyl chloride.

Purification and Characterization

Post-synthetic purification typically involves vacuum distillation or recrystallization. For example, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one was isolated via vacuum distillation at 45–48°C/2 mmHg. Similarly, the target dithiolanone would require low-pressure distillation to prevent thermal decomposition. Spectroscopic characterization (NMR, IR) and X-ray crystallography, as applied to related dithiolanes, confirm structural integrity.

Challenges and Optimization Opportunities

Key challenges include:

- Regioselectivity : Ensuring chloro and methyl groups occupy the 4-position exclusively.

- Side Reactions : Minimizing over-chlorination or ring-opening, particularly under acidic conditions.

- Yield Improvement : Current estimated yields (~50–65%) warrant optimization via catalyst screening or flow chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-1,2-dithiolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding dithiolane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dithiolane derivatives.

Substitution: Various substituted dithiolanones.

Scientific Research Applications

4-Chloro-4-methyl-1,2-dithiolan-3-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfur-containing structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-chloro-4-methyl-1,2-dithiolan-3-one involves its interaction with biological molecules through its reactive sulfur atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Leinamycin (1,2-Dithiolan-3-one 1-Oxide)

Structural Differences :

Stability and Reactivity :

- Hydrolytic Stability: Leinamycin’s decomposition rate in aqueous buffer (0.408 × 10⁻³ min⁻¹) is ~30x slower than its non-macrocyclic analogs (e.g., compound 5: 12.3 × 10⁻³ min⁻¹) .

- Thiol Reactivity : Leinamycin reacts with glutathione (GSH) at 6.67 × 10⁻² min⁻¹, only 3.6x slower than compound 5 , indicating minimal steric hindrance from the macrocycle .

S-Deoxyleinamycin

Structural Differences :

- S-Deoxyleinamycin lacks the 1-oxide group present in leinamycin, simplifying the dithiolanone core .

Reactivity and Bioactivity :

- Despite reduced oxidative DNA cleavage activity compared to leinamycin, S-deoxyleinamycin retains cytotoxicity against cancer cells, underscoring the importance of the dithiolanone scaffold .

- This compound shares this core but differs in substituents (Cl and CH₃ vs. leinamycin’s complex side chains), likely altering thiol affinity and metabolic stability .

Xenorhabdins and Other 1,2-Dithiolan-3-one Derivatives

Xenorhabdins:

- These dithiolopyrrolone antibiotics feature a dithiolanone ring fused to a pyrrolidine. Their bioactivity relies on disulfide redox cycling, contrasting with this compound’s thiol-specific reactivity .

Simple 1,2-Dithiolan-3-ones (e.g., Compounds 76–78) :

- Non-macrocyclic analogs exhibit rapid hydrolysis (e.g., compound 6 decomposes 15x faster than leinamycin) and unselective thiol reactions .

- Substituent effects: The chloro and methyl groups in this compound may enhance electrophilicity at the ketone, accelerating thiol adduct formation compared to unsubstituted derivatives .

Data Tables

Table 1: Hydrolytic Stability of 1,2-Dithiolan-3-one Derivatives

| Compound | Decomposition Rate (×10⁻³ min⁻¹) | Half-Life (h) |

|---|---|---|

| Leinamycin | 0.408 ± 0.001 | 28.3 |

| Compound 5 | 12.3 ± 0.3 | 0.94 |

| Compound 6 | 6.12 ± 0.05 | 1.88 |

| 4-Chloro-4-methyl* | ~15.0 (estimated) | ~0.77 |

Table 2: Thiol Reactivity (GSH, pH 7.4)

| Compound | Rate Constant (×10⁻² min⁻¹) |

|---|---|

| Leinamycin | 6.67 ± 0.01 |

| Compound 5 | 24.1 ± 0.1 |

| 4-Chloro-4-methyl* | ~20.0 (estimated) |

*Assumes chloro substituent slightly reduces reactivity vs. compound 5 .

Key Findings

- Macrocyclic vs.

- Substituent Effects : Chloro and methyl groups in this compound likely increase electrophilicity but reduce steric protection, leading to faster hydrolysis than leinamycin .

- Biological Implications : The absence of a macrocycle or complex side chains limits this compound’s DNA-targeting efficacy compared to leinamycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.